molecular formula C7H14O6 B013698 Methyl alpha-D-galactopyranoside CAS No. 3396-99-4

Methyl alpha-D-galactopyranoside

Cat. No.: B013698
CAS No.: 3396-99-4
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-PZRMXXKTSA-N
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Description

Methyl alpha-D-galactoside is an alpha-D-galactoside having a methyl substituent at the anomeric position. It is an alpha-D-galactoside, a methyl D-galactoside and a monosaccharide derivative.
Methyl alpha-D-galactopyranoside is a natural product found in Ligustrum obtusifolium, Perilla frutescens, and Cichorium intybus with data available.

Mechanism of Action

Target of Action

Methyl alpha-D-galactopyranoside primarily targets the extracellular and intracellular α-galactosidases of the yeast Debaryomyces hansenii UFV-1 . These enzymes are responsible for the hydrolysis of alpha-galactosides, a type of sugar molecule, into monosaccharides.

Mode of Action

This compound acts as a potent inhibitor against these α-galactosidases . It binds to the active sites of these enzymes, preventing them from catalyzing the breakdown of alpha-galactosides. This interaction alters the normal function of the enzymes, leading to changes in the metabolic processes within the yeast cells.

Pharmacokinetics

It is known to be soluble in water , which could influence its bioavailability and distribution within biological systems.

Result of Action

The primary result of this compound’s action is the inhibition of α-galactosidases in Debaryomyces hansenii UFV-1, leading to changes in the yeast’s metabolic processes . The specific molecular and cellular effects depend on the role of these enzymes in the yeast’s metabolism and require further investigation.

Biochemical Analysis

Biochemical Properties

Methyl alpha-D-galactopyranoside plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It is known to inhibit the activity of Debaryomyces hansenii UFV-1 extracellular and intracellular alpha-galactosidases . These enzymes are responsible for breaking down complex carbohydrates into simpler sugars. By inhibiting these enzymes, this compound can be used to study the metabolic pathways involving galactose and its derivatives.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by interfering with carbohydrate metabolism, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on alpha-galactosidases can lead to an accumulation of galactose-containing compounds within cells, potentially altering cellular activities and metabolic fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the active sites of alpha-galactosidases, preventing these enzymes from catalyzing the hydrolysis of galactose-containing substrates . This binding interaction is crucial for understanding how this compound can modulate biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of alpha-galactosidases, affecting cellular metabolism over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it can effectively inhibit alpha-galactosidases without causing significant adverse effects. At higher doses, there may be toxic or adverse effects, including disruptions in carbohydrate metabolism and potential toxicity to certain tissues . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as alpha-galactosidases, which play a key role in the breakdown of galactose-containing compounds . By inhibiting these enzymes, this compound can alter metabolic fluxes and affect the levels of various metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular functions and metabolic pathways .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its inhibitory effects on alpha-galactosidases . The precise localization of this compound is important for understanding its role in cellular metabolism and enzyme regulation.

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-PZRMXXKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187575
Record name Methyl alpha-galactopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3396-99-4, 34004-14-3
Record name Methyl α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3396-99-4
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Record name Methyl-galactopyranoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl alpha-galactoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02100
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Record name Methyl alpha-galactopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl α-D-galactopyranoside
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Record name Methyl-α-D-galactose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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